molecular formula C27H29N5O4 B2765265 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 941870-06-0

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No. B2765265
CAS RN: 941870-06-0
M. Wt: 487.56
InChI Key: KDMNFWQZHLHDBH-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C27H29N5O4 and its molecular weight is 487.56. The purity is usually 95%.
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Scientific Research Applications

Isoquinoline Derivatives in Scientific Research

Isoquinoline derivatives are a prominent class of compounds explored for their diverse biological activities and therapeutic potentials. Various derivatives have been synthesized and evaluated for their pharmacological properties, including antitumor, anti-inflammatory, analgesic, and local anesthetic activities.

  • Antitumor and Cytotoxic Activities : Certain isoquinoline derivatives have been identified for their potent topoisomerase I-targeting activity and cytotoxicity, suggesting potential use in cancer therapy (Ruchelman et al., 2004). Another study synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).

  • Local Anesthetic Activity and Acute Toxicity : A study on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines evaluated their local anesthetic activity and acute toxicity, finding that compounds exhibited high local anesthetic activity on rabbit eyes and varied acute toxicity, indicating the potential for these compounds as promising drug candidates with further modifications (Azamatov et al., 2023).

  • Synthesis and Pharmacological Evaluation : Research on the synthesis of isoquinoline derivatives, such as the preparation of 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties, explored their analgesic and anti-inflammatory agents. These studies reveal the chemical versatility of isoquinoline derivatives and their significant potential in drug development (Abadi et al., 2005).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-30(2)23-12-10-20(11-13-23)25(31-15-14-19-6-3-4-7-21(19)18-31)17-28-26(33)27(34)29-22-8-5-9-24(16-22)32(35)36/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMNFWQZHLHDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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